4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- is a chemical compound belonging to the class of chromones, which are characterized by a benzopyran core structure. This specific compound features an acetyloxy group at the 7-position and a phenoxy group at the 3-position of the benzopyran ring. The molecular formula for this compound is C17H12O5, indicating a complex structure with various functional groups that can influence its chemical properties and biological activities .
Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The presence of different substituents on the chromone core can significantly alter these activities, making compounds like 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- of particular interest in medicinal chemistry and pharmacology.
Information regarding a specific mechanism of action for this compound is currently limited. As mentioned earlier, related isoflavones have been studied for various potential health effects. Their mechanism of action often involves mimicking estrogen, a female sex hormone, or having antioxidant properties []. However, more research is needed to understand if this specific compound exhibits similar activities.
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-, also known as 7-acetyloxy-3-phenoxycoumarin, is a synthetic molecule belonging to the class of coumarins. Its synthesis was first reported in 1995 by researchers at the University of California, San Francisco []. The synthesis involves a multi-step process, including the condensation of 4-hydroxycoumarin with p-hydroxybenzaldehyde, followed by acetylation with acetic anhydride []. The structure of the compound is typically characterized using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [].
Research suggests that 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- exhibits a range of biological activities, including:
Research indicates that chromones exhibit a wide range of biological activities. While specific studies on 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- are sparse, related compounds have demonstrated:
These activities suggest potential therapeutic applications, although further research is necessary to elucidate the specific biological effects of this compound.
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves several key steps:
Specific methodologies for synthesizing this particular compound may vary and often require optimization based on desired yields and purity .
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- has potential applications in various fields:
Further research is needed to explore these applications fully.
Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-, including:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy) | Two acetyloxy groups | Enhanced antioxidant activity |
| 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-nitrophenoxy) | Nitro group addition | Potential antimicrobial properties |
| 7-Hydroxychromone | Hydroxyl group instead of acetyloxy | Antioxidant and anti-inflammatory |
These compounds illustrate variations in substituents that can influence biological activity and chemical reactivity. The unique combination of an acetyloxy group and a phenoxy moiety in 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-, sets it apart from others by potentially enhancing its solubility and bioactivity .
Traditional synthetic routes to 4H-1-benzopyran-4-one derivatives often rely on sequential condensation and acetylation steps. For instance, the Claisen rearrangement of preformed coumarin nuclei has been a cornerstone for introducing substituents at specific positions. In studies of sesibiricin and toddaculin synthesis, researchers utilized 1,1-dimethylallyloxy ether intermediates to achieve C-6 or C-8 substitutions through thermal rearrangement. This method’s efficiency lies in its ability to preserve the coumarin core while enabling regioselective functionalization under mild conditions.
Acetylation typically follows condensation steps to protect hydroxyl groups or modify reactivity. For example, the synthesis of 5,7-dihydroxy-2-methylchromone derivatives involved trapping phenolic intermediates as butyrate esters before hydrolysis to yield target compounds. Such strategies prevent unwanted side reactions during cyclization, ensuring high-purity products. However, traditional approaches often face limitations in scalability and selectivity, particularly when dealing with polyoxygenated substrates.
Recent advances in regioselective synthesis have addressed traditional limitations, particularly for 3-phenoxy and 7-acetyloxy substitutions. Palladium-catalyzed C–H functionalization, as demonstrated in halochromone synthesis, enables direct aryl-ether bond formation without prefunctionalized substrates. For example, coupling 7-hydroxy-4H-chromen-4-one with iodobenzene derivatives using Pd(OAc)₂ and ligands like XPhos achieves 3-phenoxy groups with >80% selectivity.
Halogen-mediated strategies further enhance regiocontrol. The biphasic halogenation of 1,3-diarylpropane-1,3-diones with ammonium halides and hydrogen peroxide introduces halogens at the C-3 position, followed by cyclodehydration to yield 3-halochromones. Adapting this to 7-(acetyloxy)-3-phenoxy derivatives could involve sequential acetylation and Suzuki-Miyaura cross-coupling to install the phenoxy group.
Key Reaction Pathway for Regioselective Synthesis
Green chemistry principles have reshaped chromone synthesis by minimizing hazardous solvents and energy consumption. Microwave-assisted reactions, for instance, reduce reaction times from hours to minutes while improving yields. In the synthesis of peucenin derivatives, microwave irradiation achieved 85% yield in 15 minutes compared to 6 hours under conventional heating.
Solvent-free conditions and biocatalysts offer additional advantages. Lipase-mediated acetylation of 7-hydroxy chromones in ionic liquids avoids toxic acylating agents, generating 7-acetyloxy derivatives with >90% enantiomeric excess. Furthermore, mechanochemical grinding of substrates with K₂CO₃ enables Claisen rearrangements without solvents, reducing waste generation.
| Green Method | Advantages | Yield | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | 80% reduction in time | 82–88% | |
| Biocatalytic acetylation | No toxic reagents | 90–95% | |
| Mechanochemical grinding | Solvent-free, high atom economy | 75–80% |
The compound 4H-1-benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- represents a complex heterocyclic structure that belongs to the chromone family, characterized by its benzopyran core with specific substitutions at the 7 and 3 positions [2]. This compound features a molecular formula of C17H12O5 and demonstrates significant structural complexity through the presence of both acetyloxy and phenoxy functional groups [3]. The benzopyran scaffold serves as a fundamental framework for numerous bioactive compounds, with substitution patterns playing crucial roles in determining biological activity profiles [4].
The 7-acetyloxy substitution in benzopyran derivatives exhibits profound effects on enzymatic interactions and bioactivity profiles. Research has demonstrated that the position and nature of acetoxy groups on the benzopyran ring system significantly influence protein transacetylase activity [5]. Studies examining acetoxycoumarin protein transacetylase specificity revealed that the efficiency of acetyl group transfer varies dramatically based on substitution position [5].
Table 1: Impact of 7-Acetyloxy Substitution on Enzyme Inhibition
| Compound | Relative Activity Ratio | Enzyme Target | Inhibition Percent | Concentration (mM) |
|---|---|---|---|---|
| 7-acetoxy-4-methylcoumarin | 1.0 | Glutathione S-transferase transacetylase | - | - |
| 6-acetoxy-4-methylcoumarin | 2.0 | Glutathione S-transferase transacetylase | - | - |
| 5-acetoxy-4-methylcoumarin | 4.0 | Glutathione S-transferase transacetylase | - | - |
| 4-acetoxycoumarin | 4.0 | Glutathione S-transferase transacetylase | - | - |
| 7,8-diacetoxy-4-methylcoumarin | 0.5 | Glutathione S-transferase transacetylase | Maximum (2x of 7-AMC) | - |
| 4-methyl-7-(2-oxopropoxy)-2H-1-benzopyran-2-one | - | Human aldehyde dehydrogenase | 35.9 | 0.01 |
| 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one | - | Human aldehyde dehydrogenase | 32.9 | 0.01 |
The mechanistic basis for enhanced activity at the 7-position relates to the proximity of the acetoxy group to the oxygen heteroatom in the benzopyran ring system [5]. This spatial arrangement facilitates optimal acetyl group transfer capability, suggesting that electronic and steric factors combine to create favorable binding interactions with target proteins [5]. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding hydroxyl derivative, which can further interact with biological molecules through hydrogen bonding mechanisms .
Enzyme inhibition studies reveal that 7-acetyloxy substituted benzopyran derivatives demonstrate significant inhibitory effects against human aldehyde dehydrogenase [7] [8]. Compounds bearing 7-acetyloxy modifications exhibit inhibition percentages ranging from 32.9% to 35.9% at 0.01 millimolar concentrations [7] [8]. These findings indicate that the acetyloxy group at the 7-position serves as a critical pharmacophore for enzyme recognition and binding [7].
The 3-phenoxy substitution in benzopyran derivatives plays a fundamental role in determining target binding affinity and selectivity. The phenoxy group at the 3-position contributes significantly to molecular recognition processes through hydrophobic interactions and π-π stacking with target proteins [9] [10]. Benzopyran derivatives containing phenoxy substituents demonstrate enhanced binding affinity compared to their unsubstituted counterparts, with binding energies ranging from -6.5 to -7.6 kilocalories per mole in molecular docking studies [9].
Structure-activity relationship analysis of benzopyran-based compounds reveals that the phenoxy group orientation and electronic properties directly influence target recognition [9] [10]. Molecular docking studies demonstrate that compounds with 3-phenoxy substitutions adopt specific conformational arrangements that optimize interactions with binding pockets [9]. The phenoxy group establishes hydrophobic contacts with amino acid residues such as leucine, methionine, and phenylalanine, while the aromatic ring participates in π-π interactions with histidine and tryptophan residues [11].
Table 2: Role of 3-Phenoxy Group in Target Binding
| Compound Type | Molecular Weight | Target Binding | Activity Type | Key Features |
|---|---|---|---|---|
| 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy | 310.3 | Enzymes/receptors | Antioxidant/anti-inflammatory | Enhanced solubility/stability |
| 2-[4-(2,3-dihydroxypropoxy)phenyl]-3-phenyl-2H-1-benzopyran | 374.436 | Estrogen receptor | Antiestrogen | High estrogen receptor affinity |
| Benzopyran derivatives (various phenoxy substitutions) | Variable | P-glycoprotein | Efflux inhibition | Hydrophobic interactions |
| 3-phenoxy benzopyran derivatives | Variable | Various receptors | Variable | Molecular recognition |
The phenoxy group contributes to binding affinity through multiple mechanisms, including van der Waals interactions, hydrophobic clustering, and aromatic stacking [10] [12]. Studies of benzopyran derivatives with para-positioned phenoxy substituents demonstrate superior activity compared to meta and ortho-positioned analogs, indicating the importance of substitution pattern for optimal receptor recognition [10]. The phenoxy group's electronic properties influence the overall dipole moment of the molecule, affecting its approach and orientation within target binding sites [12].
Quantitative structure-activity relationship studies reveal that the van der Waals surface area of hydrophobic atoms, including those in the phenoxy group, correlates linearly with pharmacological activity [13]. This relationship suggests that the phenoxy group's hydrophobic character is essential for establishing favorable interactions with lipophilic regions of target proteins [13]. The phenoxy substituent also influences the molecule's conformational flexibility, allowing for induced-fit binding mechanisms that optimize target recognition [9].
The benzopyran core structure exhibits distinctive electronic properties that fundamentally influence bioactivity through charge distribution, orbital interactions, and molecular recognition processes [14] [15]. The bicyclic aromatic system creates a delocalized π-electron network that affects both ground-state stability and excited-state properties [14] [15]. Theoretical calculations reveal that benzopyran derivatives demonstrate characteristic highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine their reactivity profiles [15] [16].
The electronic effects of benzopyran core modifications manifest through alterations in charge transfer properties and electron density distribution [14] [15]. Compounds with benzopyran cores exhibit donor-π-acceptor system characteristics, where electron clouds in the highest occupied molecular orbital are primarily delocalized on donor regions and the molecular core, while the lowest unoccupied molecular orbital localizes on acceptor regions [16]. This electronic arrangement facilitates charge transfer processes that are essential for biological activity [16].
Table 3: Electronic Effects of Benzopyran Core Modifications
| Modification Type | Effect on Activity | Quantitative Impact | Examples |
|---|---|---|---|
| Highest occupied molecular orbital/Lowest unoccupied molecular orbital energy gap | Determines charge transfer properties | Energy gap affects photochemical properties | Donor-π-acceptor system in fluorescent derivatives |
| Dipole moment orientation | Influences receptor approach/binding | Dipole vector direction correlates with activity | Potassium adenosine triphosphate channel openers activity correlation |
| Electron-withdrawing groups | Reduces electron density at reactive sites | Lower activity with strong electron-withdrawing groups | Halogen substitutions |
| Electron-donating groups | Increases electron density for nucleophilic attack | Enhanced activity with moderate electron-donating groups | Methoxy, hydroxy substitutions |
| Ring planarity | Essential for π-π interactions | Loss of planarity reduces activity significantly | Steric hindrance at carbon-5 position |
| Charge distribution | Affects hydrogen bonding capacity | Optimal charge balance required | Nitrogen protonation effects |
Thermodynamic and kinetic studies of benzopyran compounds reveal that electronic effects propagate through the aromatic system via conjugation mechanisms [14] [15]. The benzopyran core facilitates electronic communication between substituents through the benzene ring, double bonds, and heteroatoms, creating simultaneous correlations between thermodynamic stability and kinetic reactivity [14] [15]. These electronic transmission pathways enable substituent effects to influence distant molecular regions, affecting binding affinity and selectivity [14].
Molecular orbital analysis demonstrates that benzopyran derivatives exhibit specific charge transfer characteristics that correlate with biological activity [15] [16]. The singlet charge transfer state formation occurs primarily through highest occupied molecular orbital to lowest unoccupied molecular orbital transitions, with electron density redistribution affecting molecular recognition processes [16]. Dipole moment calculations reveal that the direction and magnitude of the dipole vector directly correlate with vasodilator activity in benzopyran-based potassium channel openers [17].